

A Technical Guide to 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

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Compound of Interest

Compound Name: 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

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Section 1: Executive Summary

This technical guide provides a comprehensive overview of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**, a heterocyclic compound featuring the N-benzylpiperidine scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active agents.^{[1][2]} This document details the fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, establishes a framework for analytical characterization, and discusses the potential therapeutic applications of this molecule. Designed for researchers, chemists, and pharmacologists, this guide serves as a foundational resource for leveraging this compound in discovery and development programs.

The N-benzylpiperidine (N-BP) moiety is a versatile structural unit frequently employed by medicinal chemists to optimize efficacy and modulate physicochemical properties.^[1] Its three-dimensional nature and capacity for crucial cation-π interactions with biological targets make it a privileged scaffold in modern drug design.^{[1][3]} Compounds incorporating this framework have shown activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, modulators of sigma (σ) receptors, and as key intermediates for potent analgesics.^{[4][5][6][7]} This guide situates **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** within this context, presenting it as a valuable building block and a candidate for biological screening.

Section 2: Physicochemical Properties

The fundamental properties of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

Property	Value	Source(s)
Molecular Weight	262.35 g/mol	[8][9]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	[9][10]
CAS Number	175203-67-5	[8][10]
IUPAC Name	3-[(1-Benzylpiperidin-4-yl)oxy]propanamide	[10]
Synonyms	3-((1-Benzylpiperidin-4-yl)oxy)propionamide	[9]
SMILES	NC(=O)CCOC1CCN(CC2=CC=CC=C2)CC1	[10]

Section 3: Representative Synthesis Protocol

A reliable synthesis of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** can be achieved via a two-step sequence starting from the commercially available 1-benzylpiperidin-4-ol. The chosen pathway involves a base-catalyzed cyanoethylation followed by a controlled hydrolysis of the resulting nitrile. This approach is selected for its high efficiency and operational simplicity.

Step-by-Step Methodology

Part A: Synthesis of 3-((1-Benzylpiperidin-4-yl)oxy)propanenitrile (Intermediate)

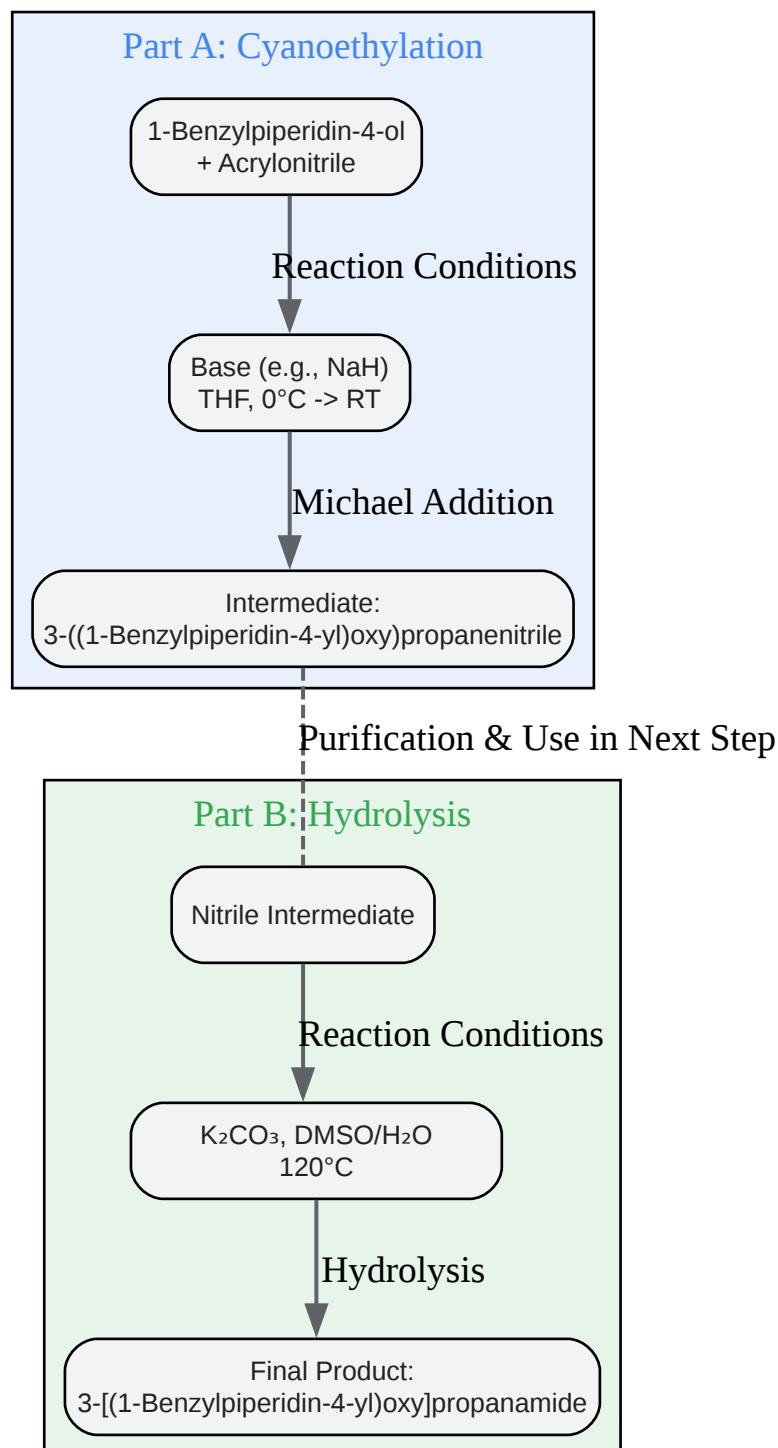
- Reactor Setup: To a stirred solution of 1-benzylpiperidin-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add a catalytic amount of a strong base such as sodium hydride (NaH, 0.1 eq) or potassium tert-butoxide (t-BuOK) at 0 °C under an inert atmosphere (N₂ or Ar).
 - Causality: The base deprotonates the hydroxyl group of the piperidinol, forming a nucleophilic alkoxide essential for the subsequent reaction. Anhydrous conditions prevent

quenching of the base and alkoxide.

- Michael Addition: Add acrylonitrile (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
 - Causality: The alkoxide undergoes a Michael addition to the electron-deficient alkene of acrylonitrile, forming a new carbon-oxygen bond and yielding the propanenitrile intermediate.
- Workup and Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude nitrile intermediate using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile as a pure compound.[11]

Part B: Hydrolysis to **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** (Final Product)

- Reaction Setup: Dissolve the purified nitrile intermediate (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water. Add potassium carbonate (K₂CO₃, 3.0 eq).
- Hydrolysis: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Causality: This is a controlled basic hydrolysis. The conditions are chosen to favor the formation of the primary amide over the complete hydrolysis to the carboxylic acid.
- Workup and Isolation: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
- Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) or purify by column chromatography to afford the final product, **3-[(1-**

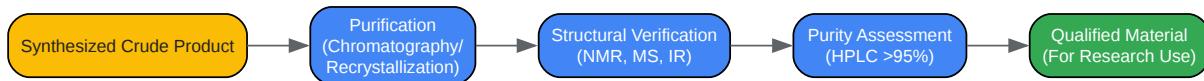
Benzylpiperidin-4-yl)oxy]propanamide.[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Section 4: Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**, a panel of standard analytical techniques must be employed. This self-validating system confirms that the material meets the standards required for subsequent biological assays or further chemical modification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum should confirm the presence of all expected protons. Key signals include aromatic protons from the benzyl group (typically \sim 7.2-7.4 ppm), a singlet for the benzylic methylene (CH_2) protons, and distinct multiplets for the piperidine ring and the two methylene groups of the propanamide side chain. The broad singlets for the amide ($-\text{NH}_2$) protons are also characteristic.
 - ^{13}C NMR: The carbon spectrum should show the correct number of distinct carbon signals, confirming the overall structure and symmetry of the molecule.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The spectrum should display a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 263.17.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. Using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid), the product should appear as a single major peak, allowing for purity quantification (typically $>95\%$ for research applications).
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorbances include $\text{C}=\text{O}$ stretching for the amide (\sim 1660 cm^{-1}), $\text{N}-\text{H}$ stretching for the primary amide (\sim 3200-3400 cm^{-1}), and $\text{C}-\text{O}$ stretching for the ether linkage (\sim 1100 cm^{-1}).



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Caption: Standard workflow for analytical quality control.

Section 5: Potential Applications in Research and Drug Development

While specific biological data for **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** is not extensively published, the core N-benzylpiperidine scaffold is a well-established pharmacophore in several areas of therapeutic research.[1][12] This positions the title compound as a valuable intermediate or a screening candidate for the following applications:

- Neurodegenerative Disorders: The N-benzylpiperidine moiety is a core component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5][13] Derivatives of 1-benzylpiperidine have been synthesized and evaluated as potent AChE inhibitors.[4][14] Therefore, **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** could serve as a precursor for novel AChE inhibitors or be screened for direct activity.
- Sigma Receptor Modulation: The 1-benzylpiperidine structure is known to interact with sigma (σ) receptors, which are implicated in various central nervous system (CNS) disorders, including neuropathic pain, psychosis, and neuroprotection.[15] Radioiodinated analogs have been developed as high-affinity ligands for imaging sigma receptors in breast cancer cells, highlighting the scaffold's utility in both diagnostics and therapeutics.[6]
- Analgesic Development: 1-Benzylpiperidin-4-one, a direct precursor to the starting material for this guide's synthesis, is a key intermediate in the creation of highly active narcotic analgesics, including fentanyl analogs like remifentanil.[7] The structural similarity suggests that derivatives of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** could be explored for their potential as novel analgesics.

Section 6: Conclusion

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is a well-defined chemical entity with a molecular weight of 262.35 g/mol .[8][9] Its synthesis is straightforward, and its structure can be rigorously validated using standard analytical methods. The true value of this compound for

researchers lies in the proven therapeutic relevance of its core N-benzylpiperidine scaffold.[\[1\]](#) As a versatile building block, it offers a strategic entry point for developing novel modulators of CNS targets, including cholinesterases and sigma receptors, making it a compound of significant interest for medicinal chemistry and pharmacology programs.

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